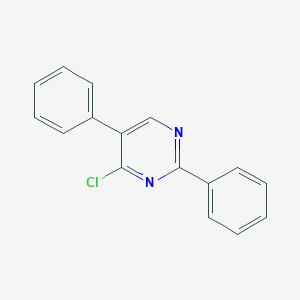
4-Chloro-2,5-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-diphenylpyrimidine (CDP) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. CDP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis of CDP is relatively simple, and it can be obtained through various methods. In
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,5-diphenylpyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For instance, 4-Chloro-2,5-diphenylpyrimidine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
4-Chloro-2,5-diphenylpyrimidine has been shown to have various biochemical and physiological effects. For instance, it has been shown to induce apoptosis, a process of programmed cell death that is essential for the regulation of cell growth and development. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Additionally, 4-Chloro-2,5-diphenylpyrimidine has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2,5-diphenylpyrimidine has several advantages for lab experiments, including its high yield synthesis, low toxicity, and diverse biological activities. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-Chloro-2,5-diphenylpyrimidine. One potential direction is the development of novel 4-Chloro-2,5-diphenylpyrimidine derivatives with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of 4-Chloro-2,5-diphenylpyrimidine with other anticancer agents. Additionally, the elucidation of the exact mechanism of action of 4-Chloro-2,5-diphenylpyrimidine could lead to the development of more targeted therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-Chloro-2,5-diphenylpyrimidine can be achieved through several methods, including the reaction of 2,5-diphenylpyrimidine with chloroacetyl chloride in the presence of an acid catalyst, the reaction of 2,5-diphenylpyrimidine with chloroacetonitrile in the presence of a base catalyst, or the reaction of 2,5-diphenylpyrimidine with chloroacetic acid in the presence of a dehydrating agent. The yield of 4-Chloro-2,5-diphenylpyrimidine synthesis is typically high, ranging from 70% to 90%.
Aplicaciones Científicas De Investigación
4-Chloro-2,5-diphenylpyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial activities. For instance, 4-Chloro-2,5-diphenylpyrimidine has been reported to inhibit the growth of various cancer cells, including breast, ovarian, and lung cancer cells. It has also been shown to be effective against fungal infections, such as Candida albicans, and viral infections, such as herpes simplex virus and human immunodeficiency virus.
Propiedades
Fórmula molecular |
C16H11ClN2 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
4-chloro-2,5-diphenylpyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-15-14(12-7-3-1-4-8-12)11-18-16(19-15)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
XPZUCXWVLSCMCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)



